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Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the

heterocyclic compound 5-Methyl-1H-imidazole-4-carbaldehyde (CAS No. 68282-53-1).[1][2]

As a significant building block in medicinal chemistry and materials science, a thorough

understanding of its structural and electronic properties through spectroscopic analysis is

paramount for researchers, scientists, and professionals in drug development.[3] This

document presents an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy

(¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, grounded in

established principles and supported by publicly available spectral databases. The guide is

structured to provide not only the raw data but also expert interpretation and insights into the

experimental considerations, thereby ensuring both scientific integrity and practical utility.

Introduction
5-Methyl-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative featuring a

methyl group and a formyl (carbaldehyde) group attached to the imidazole ring. The tautomeric

nature of the 1H-imidazole ring and the electronic interplay between the electron-donating

methyl group and the electron-withdrawing aldehyde group create a unique spectroscopic

fingerprint. This guide aims to elucidate this fingerprint by examining the data obtained from

core analytical techniques.
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Molecular Formula: C₅H₆N₂O[4]

Molecular Weight: 110.11 g/mol [1]

IUPAC Name: 5-methyl-1H-imidazole-4-carbaldehyde[1]

Appearance: White to yellow powder or crystals[5]

Melting Point: 168-170 °C

Below is a diagram illustrating the chemical structure and the numbering convention used for

the assignment of spectroscopic signals.

Caption: Chemical structure of 5-Methyl-1H-imidazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-Methyl-1H-imidazole-4-carbaldehyde, both ¹H and ¹³C NMR

provide definitive structural information.

¹H NMR Spectroscopy
Experimental Rationale: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl

sulfoxide (DMSO-d₆) is a common choice for this compound due to its excellent dissolving

power for polar heterocyclic compounds and its ability to reveal exchangeable protons like the

N-H proton of the imidazole ring.

Step-by-Step Protocol (Typical):

Weigh approximately 5-10 mg of 5-Methyl-1H-imidazole-4-carbaldehyde.

Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

Vortex the tube to ensure complete dissolution.

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Interpretation

~9.80 Singlet 1H -CHO

The aldehydic

proton appears

significantly

downfield due to

the strong

deshielding

effect of the

carbonyl group's

anisotropy.

~7.53 Singlet 1H C2-H

This proton is on

the carbon

situated between

the two nitrogen

atoms, resulting

in a downfield

shift due to

inductive effects.

~2.55 Singlet 3H -CH₃

The methyl

protons appear

as a singlet in

the aliphatic

region. The

chemical shift is

influenced by its

attachment to the

aromatic

imidazole ring.

~12.45 Broad Singlet 1H N1-H This is the

tautomeric

proton on the

imidazole ring.

Its broadness

and variable
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chemical shift

are characteristic

of an

exchangeable

proton.

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and

instrument.

¹³C NMR Spectroscopy
Experimental Rationale: ¹³C NMR provides information on the carbon skeleton. A standard

broadband proton-decoupled experiment is typically performed to simplify the spectrum to

single lines for each unique carbon atom.
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Chemical Shift (δ) ppm Assignment Interpretation

~190.9 C=O

The aldehydic carbonyl carbon

is highly deshielded and

appears far downfield, which is

characteristic of this functional

group.

~152.7 C4

The carbon atom attached to

the aldehyde group (C4) is

significantly downfield due to

the electron-withdrawing effect

of the carbonyl.

~148.3 C5

The carbon atom attached to

the methyl group (C5) is also in

the aromatic region.

~131.5 C2

The C2 carbon, positioned

between two nitrogen atoms, is

deshielded and appears in the

aromatic region.

~10.0 -CH₃

The methyl carbon appears in

the typical aliphatic region,

significantly upfield.

Source of representative NMR data: PubChem and SpectraBase.[1][6]

NMR Analysis Workflow

Key Outputs

Sample Prep
(Dissolve in DMSO-d6)

Data Acquisition
(400 MHz Spectrometer)

Data Processing
(Referencing, Phasing)

Spectral Interpretation
(Peak Assignment)

¹H NMR Spectrum
(δ, Multiplicity, Integration)

¹³C NMR Spectrum
(δ)
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Caption: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
Experimental Rationale: IR spectroscopy is used to identify the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For solid samples, the KBr pellet technique is a common and effective method.[1]

Step-by-Step Protocol (KBr Pellet):

Grind a small amount (~1-2 mg) of 5-Methyl-1H-imidazole-4-carbaldehyde with ~100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Transfer the fine powder to a pellet press.

Apply pressure to form a thin, transparent KBr pellet.

Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Interpretation

3100 - 2800 N-H Stretch (broad) Imidazole N-H

The broad absorption

in this region is

characteristic of the N-

H stretching vibration,

often broadened by

hydrogen bonding.

~2830 and ~2720 C-H Stretch Aldehyde C-H

The presence of two

medium-intensity

bands, especially the

one around 2720

cm⁻¹, is a hallmark of

an aldehyde C-H

stretch (Fermi

resonance).[7]

~1659 C=O Stretch Aldehyde C=O

A very strong and

sharp absorption peak

corresponding to the

carbonyl stretch. The

position is slightly

lower than a typical

aliphatic aldehyde due

to conjugation with the

imidazole ring.

1600 - 1400 C=C and C=N Stretch Imidazole Ring

These absorptions are

due to the stretching

vibrations within the

aromatic imidazole

ring.

Source of representative IR data: PubChem.[1]
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Experimental Rationale: Mass spectrometry provides information about the molecular weight

and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard

method for volatile, thermally stable compounds like this one.[1]

Step-by-Step Protocol (Typical GC-MS):

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or

dichloromethane).

Inject a small volume (e.g., 1 µL) into the GC-MS system.

The compound is vaporized and separated on the GC column.

The separated compound enters the mass spectrometer, where it is ionized (typically by EI

at 70 eV).

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Summary & Interpretation:

m/z Value Proposed Fragment Interpretation

110 [M]⁺

The molecular ion peak,

corresponding to the molecular

weight of the compound

(C₅H₆N₂O).

81 [M - CHO]⁺

A significant fragment resulting

from the characteristic alpha-

cleavage of the aldehyde,

losing the formyl radical

(•CHO, 29 Da).[8]

109 [M - H]⁺

Loss of a single hydrogen

atom, a common fragmentation

for aldehydes.[8]
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Source of representative MS data: PubChem.[1]

5-Methyl-1H-imidazole-4-carbaldehyde

Electron Ionization (EI)

Molecular Ion
[M]⁺

m/z = 110

Fragment
[M - CHO]⁺

m/z = 81

 - CHO•

Fragment
[M - H]⁺

m/z = 109

 - H•

Click to download full resolution via product page

Caption: Key fragmentation pathways in Mass Spectrometry.

Conclusion
The spectroscopic data presented in this guide provide a robust and self-validating

characterization of 5-Methyl-1H-imidazole-4-carbaldehyde. The ¹H and ¹³C NMR spectra

confirm the carbon-hydrogen framework and the specific chemical environment of each atom.

The IR spectrum provides definitive evidence for the key functional groups, namely the

aldehyde and the N-H of the imidazole ring. Finally, mass spectrometry confirms the molecular

weight and shows characteristic fragmentation patterns consistent with the proposed structure.

This compiled and interpreted data serves as a reliable reference for researchers utilizing this

important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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